molecular formula C31H39NO3SSi B8469205 N-allyl-N-(1-((tert-butyldiphenylsilyl)oxy)pent-4-en-2-yl)-4-methylbenzenesulfonamide

N-allyl-N-(1-((tert-butyldiphenylsilyl)oxy)pent-4-en-2-yl)-4-methylbenzenesulfonamide

Cat. No. B8469205
M. Wt: 533.8 g/mol
InChI Key: CQRJLZLWRZLASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-(1-((tert-butyldiphenylsilyl)oxy)pent-4-en-2-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C31H39NO3SSi and its molecular weight is 533.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-allyl-N-(1-((tert-butyldiphenylsilyl)oxy)pent-4-en-2-yl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-N-(1-((tert-butyldiphenylsilyl)oxy)pent-4-en-2-yl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-allyl-N-(1-((tert-butyldiphenylsilyl)oxy)pent-4-en-2-yl)-4-methylbenzenesulfonamide

Molecular Formula

C31H39NO3SSi

Molecular Weight

533.8 g/mol

IUPAC Name

N-[1-[tert-butyl(diphenyl)silyl]oxypent-4-en-2-yl]-4-methyl-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C31H39NO3SSi/c1-7-15-27(32(24-8-2)36(33,34)28-22-20-26(3)21-23-28)25-35-37(31(4,5)6,29-16-11-9-12-17-29)30-18-13-10-14-19-30/h7-14,16-23,27H,1-2,15,24-25H2,3-6H3

InChI Key

CQRJLZLWRZLASK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C(CC=C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(1-((tert-butyldiphenylsilyl)oxy)pent-4-en-2-yl)-4-methylbenzenesulfonamide (D9) (13 g, 26.33 mmol) in DMF (80 ml), Cs2CO3 (12.86 g, 39.49 mmol) and allyl bromide (1.8 ml, 21.06 mmol) were added and the mixture was stirred at RT for 4 hrs. The reaction mixture was diluted with water (40 ml) and extracted with EtOAc (3×60 ml). The combined organic phases were evaporated and the resulting residue was was purified by Biotage SNAP-Si (100 g) cartridge eluting with a mixture cycloexane/EtOAc from 100/0 to 90/10. Collected fractions after solvent evaporation afforded the title compound (D10) (10.7 g).
Quantity
12.86 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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